6-Bromothiazolo[4,5-b]pyridin-2-amine
Overview
Description
6-Bromothiazolo[4,5-b]pyridin-2-amine is a biologically active heterocyclic compound. It has a molecular weight of 230.09 . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for 6-Bromothiazolo[4,5-b]pyridin-2-amine is1S/C6H4BrN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10)
. This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms. Physical And Chemical Properties Analysis
6-Bromothiazolo[4,5-b]pyridin-2-amine is a pale-yellow to yellow-brown solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Fluorescent Dye Development
- Synthesis of Fluorescent Dyes : Rangnekar and Sonawane (2000) developed novel fluorescent dyes based on 2-styryl-6(7)-bromothiazolo[4,5-b]quinoxaline, achieved through condensation reactions. These dyes demonstrated significant coloristic and fluorophoric properties, indicating their potential application in various industries (Rangnekar & Sonawane, 2000).
Anticancer Research
- Development of Anticancer Agents : A study by Chavva et al. (2013) involved synthesizing novel alkyl amide functionalized pyrazolo[3,4-b]pyridine derivatives, showing significant anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancer. This highlights the compound's potential in cancer treatment (Chavva et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-bromo-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECPYNZPHMOOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromothiazolo[4,5-b]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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